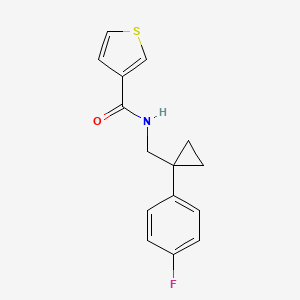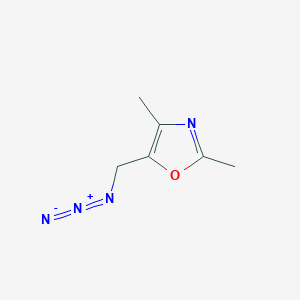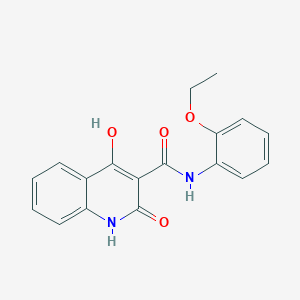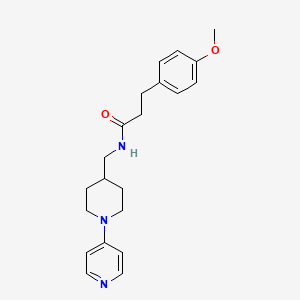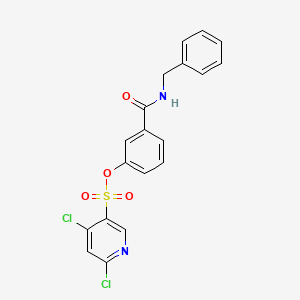
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate, also known as DCB-B, is a chemical compound that has been widely studied for its potential in various scientific research applications. This compound is synthesized through a multistep process that involves the reaction of 3-(benzylcarbamoyl)phenylamine with 4,6-dichloropyridine-3-sulfonyl chloride. DCB-B has been shown to have a unique mechanism of action, which makes it a promising candidate for further research in the field of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate involves the inhibition of specific proteins that are involved in the regulation of cell division. This compound has been shown to target the protein Aurora A kinase, which is essential for the proper regulation of cell division. By inhibiting Aurora A kinase, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to have anti-inflammatory effects, which makes it a promising candidate for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate for lab experiments is its specificity. This compound targets specific proteins that are involved in the regulation of cell division, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of this compound is its toxicity. This compound can be toxic to normal cells at high concentrations, which makes it difficult to use in vivo.
未来方向
There are many potential future directions for the study of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate. One possible direction is the development of more potent and selective inhibitors of Aurora A kinase. Another possible direction is the investigation of the effects of this compound on other proteins that are involved in the regulation of cell division. In addition, future studies could focus on the development of new delivery methods for this compound to improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate involves a multistep process that starts with the reaction of 3-(benzylcarbamoyl)phenylamine with 4,6-dichloropyridine-3-sulfonyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学研究应用
3-(Benzylcarbamoyl)phenyl 4,6-dichloropyridine-3-sulfonate has been widely studied for its potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins that are involved in the regulation of cell division. This compound has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
[3-(benzylcarbamoyl)phenyl] 4,6-dichloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4S/c20-16-10-18(21)22-12-17(16)28(25,26)27-15-8-4-7-14(9-15)19(24)23-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJQUGXVXODFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OS(=O)(=O)C3=CN=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2660103.png)
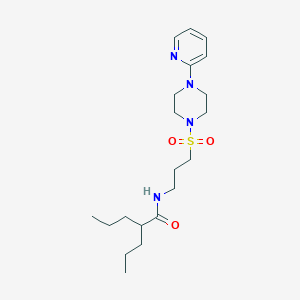
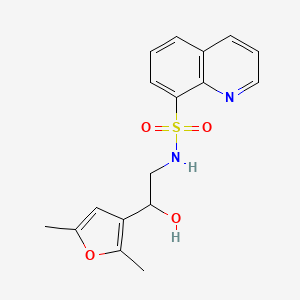

![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)
![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![2-[3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2660117.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/no-structure.png)
